3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide is a chemical compound belonging to the benzofuran family. Benzofurans are known for their diverse biological activities and are widely used in medicinal chemistry. This particular compound features a benzofuran ring with a sulfonamide group, which can impart unique chemical and biological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide typically involves the following steps:
Formation of the Benzofuran Ring: This can be achieved through various cyclization reactions, such as the cyclization of ortho-hydroxyaryl ketones with appropriate reagents.
Introduction of the Sulfonamide Group: This step involves the reaction of the benzofuran derivative with sulfonamide reagents under suitable conditions, such as the use of sulfonyl chlorides in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction temperatures, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfonic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the sulfonamide group to amines or other reduced forms.
Substitution: The benzofuran ring can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.
Substitution: Reagents such as halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols) can be employed under appropriate conditions.
Major Products Formed
Oxidation: Sulfonic acids or other oxidized derivatives.
Reduction: Amines or other reduced forms.
Substitution: Various substituted benzofuran derivatives, depending on the reagents used.
Scientific Research Applications
3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including as a drug candidate for various diseases.
Industry: Utilized in the development of new materials or as a precursor in chemical manufacturing processes.
Mechanism of Action
The mechanism of action of 3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide involves its interaction with specific molecular targets and pathways. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity or modulating their function. The benzofuran ring can also contribute to the compound’s overall biological activity by interacting with various biomolecules.
Comparison with Similar Compounds
Similar Compounds
3,3-Dimethyl-2,3-dihydro-1-benzofuran: Lacks the sulfonamide group, which can significantly alter its chemical and biological properties.
2,3-Dihydro-1-benzofuran-6-sulfonamide: Similar structure but without the dimethyl groups, which can affect its reactivity and interactions.
Benzofuran-6-sulfonamide: A simpler structure that may have different biological activities compared to the dimethylated derivative.
Uniqueness
3,3-Dimethyl-2,3-dihydro-1-benzofuran-6-sulfonamide is unique due to the presence of both the dimethyl groups and the sulfonamide group
Properties
Molecular Formula |
C10H13NO3S |
---|---|
Molecular Weight |
227.28 g/mol |
IUPAC Name |
3,3-dimethyl-2H-1-benzofuran-6-sulfonamide |
InChI |
InChI=1S/C10H13NO3S/c1-10(2)6-14-9-5-7(15(11,12)13)3-4-8(9)10/h3-5H,6H2,1-2H3,(H2,11,12,13) |
InChI Key |
GYVNOAXZPSKIEC-UHFFFAOYSA-N |
Canonical SMILES |
CC1(COC2=C1C=CC(=C2)S(=O)(=O)N)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.